Celecoxib

Description

This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) which is known for its decreased risk of causing gastrointestinal bleeding compared to other NSAIDS. It is used to manage symptoms of various types of arthritis pain and in familial adenomatous polyposis (FAP) to reduce precancerous polyps in the colon. It is marketed by Pfizer under the brand name Celebrex, and was initially granted FDA approval in 1998. Interestingly, selective COX-2 inhibitors (especially this compound), have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies.

This compound is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of this compound is as a Cyclooxygenase Inhibitor.

This compound is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cyclooxygenase-2 (Cox-2), which is widely used in the therapy of arthritis. This compound has been linked to rare instances of idiosyncratic drug induced liver disease.

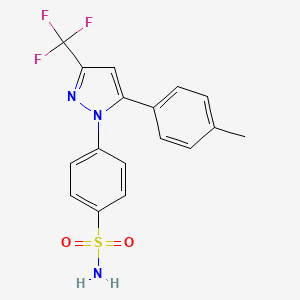

This compound is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. This compound selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and has 18 approved and 95 investigational indications. This drug has a black box warning from the FDA.

This compound is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of osteoarthritis, rheumatoid arthritis, acute pain, painful menstruation and menstrual symptoms, and to reduce numbers of colon and rectum polyps in patients with familial adenomatous polyposis. It is marketed by Pfizer under the brand name Celebrex. In some countries, it is branded Celebra. This compound is available by prescription in capsule form.

A pyrazole derivative and selective CYCLOOXYGENASE 2 INHIBITOR that is used to treat symptoms associated with RHEUMATOID ARTHRITIS; OSTEOARTHRITIS and JUVENILE ARTHRITIS, as well as the management of ACUTE PAIN.

See also: Amlodipine Besylate; this compound (component of); this compound; Tramadol Hydrochloride (component of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Record name | celecoxib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Celecoxib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022777 | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

529.0±60.0 | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Poorly soluble | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Pale yellow solid | |

CAS No. |

169590-42-5 | |

| Record name | Celecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157-159, 157-159 °C, 101.7 - 103.9 °C | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the-Cancer-Cell-Mechanisms-of-Action-of-Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has garnered significant attention for its anticancer properties, which extend beyond its established anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. We will delve into both the canonical COX-2-dependent pathways and the increasingly recognized COX-2-independent mechanisms. This guide will also provide detailed protocols for key experimental assays used to investigate these mechanisms, offering a robust framework for researchers in the field of oncology and drug development.

Introduction: Re-evaluating this compound in an Oncological Context

Initially developed as a nonsteroidal anti-inflammatory drug (NSAID), this compound's primary function is to selectively inhibit the COX-2 enzyme, a key mediator of inflammation and pain. However, a substantial body of evidence now indicates that this compound possesses potent antitumor activities.[1][2] The expression of COX-2 is often low in normal tissues but significantly elevated in various cancers, contributing to tumor growth and progression.[3] While the inhibition of the COX-2/prostaglandin E2 (PGE2) signaling axis is a critical component of its anticancer action, it is now clear that this compound also triggers antitumor responses through mechanisms entirely independent of COX-2.[4][5] This guide will dissect these multifaceted mechanisms to provide a comprehensive understanding of this compound's potential as a cancer therapeutic.

The Canonical Pathway: COX-2-Dependent Inhibition

The overexpression of COX-2 in tumor cells leads to increased production of prostaglandins, particularly PGE2. This elevation in PGE2 promotes cancer progression through several mechanisms, including enhanced cell proliferation, invasion, and angiogenesis.[4][6] this compound directly inhibits the enzymatic activity of COX-2, thereby reducing PGE2 synthesis.[7] This disruption of the COX-2/PGE2 signaling axis interferes with downstream pathways that are crucial for tumor growth and survival. For example, PGE2 can activate signaling cascades involving NF-κB and Akt, which in turn promote the expression of genes involved in cell proliferation, migration, and invasion.[4] By blocking PGE2 production, this compound effectively dampens these pro-tumorigenic signals.[4][6]

Signaling Pathway: COX-2 Dependent Mechanism

Caption: COX-2 Dependent Inhibition by this compound.

COX-2-Independent Mechanisms: A Multifaceted Approach

A compelling body of research demonstrates that this compound's anticancer effects are not solely reliant on its ability to inhibit COX-2.[4][8] These COX-2-independent mechanisms are diverse and impact several core cellular processes that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[9][10] This pro-apoptotic effect is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : this compound can promote apoptosis by down-regulating anti-apoptotic proteins like Mcl-1 and activating pro-apoptotic proteins such as Bax.[4][11] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction and the release of cytochrome c, ultimately activating the caspase cascade.[4]

-

Extrinsic Pathway : Studies have shown that this compound can increase the expression of death receptors, such as DR5, on the surface of cancer cells.[12] This sensitization makes the cells more susceptible to apoptosis induced by ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[12]

-

Endoplasmic Reticulum (ER) Stress : this compound can also induce apoptosis by triggering ER stress.[10] This involves the inhibition of ER calcium-ATP binding enzymes, leading to an accumulation of unfolded proteins and the activation of the unfolded protein response (UPR), which can ultimately initiate apoptosis.[4]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[5][13][14]

-

G0/G1 Arrest : This is often achieved by this compound's ability to increase the expression of cell cycle inhibitory proteins like p21 and p27, and decrease the expression of cyclins A and B1.[5][14][15]

-

G2/M Arrest : In some cancer cell types, such as HeLa cervical cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase, an effect linked to increased p53 expression.[13][16]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties.[17][18][19] It can inhibit angiogenesis by reducing the production of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[17][20][21] This effect can be mediated by suppressing the activity of transcription factors, such as Sp1, which are involved in VEGF gene expression.[21] Furthermore, this compound can directly induce apoptosis in endothelial cells, further contributing to its anti-angiogenic effects.[18]

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

-

Akt Pathway : The PI3K/Akt pathway is a central regulator of cell survival and proliferation. This compound can inhibit the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell growth.[4][22]

-

NF-κB Pathway : The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer. This compound has been shown to suppress the activation of NF-κB by inhibiting the IκBα kinase (IKK), which is required for NF-κB activation.[22] However, in some contexts, this compound has been reported to activate NF-κB, suggesting a cell-type-specific role.[9][23]

-

Wnt/β-catenin Pathway : The Wnt/β-catenin signaling pathway is critical for embryonic development and is often aberrantly activated in cancer. This compound can suppress this pathway by promoting the degradation of β-catenin, a key downstream effector.[1][4][7]

Signaling Pathway: Key COX-2 Independent Mechanisms

Caption: Overview of this compound's COX-2 Independent Mechanisms.

Experimental Methodologies for Investigation

To rigorously investigate the anticancer mechanisms of this compound, a combination of well-established in vitro assays is essential. The following section provides detailed, step-by-step protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.[24]

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[24]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[24]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[24][25]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570-600 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]

Protocol:

-

Cell Treatment and Collection: Treat cells with this compound as desired. Collect both adherent and floating cells by trypsinization and centrifugation.[27]

-

Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[29]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[26][29]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[26][30]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[26][30]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[31][32]

Protocol:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.[31]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes.[31][33]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[31]

-

RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A).[31][33]

-

PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and mix well.[31][33]

-

Incubation: Incubate at room temperature for 5-10 minutes.[31]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events and using a linear scale for PI fluorescence.[31][33]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for analyzing the expression and activation state of proteins in signaling pathways affected by this compound.[34][35]

Protocol:

-

Cell Lysis: After treatment, wash cells with 1X PBS and lyse them using 1X SDS sample buffer.[34]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[34]

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[34]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.[34][35]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Experimental Workflow: Western Blotting

Caption: Standard Workflow for Western Blot Analysis.

Data Interpretation and Validation

For each of the described protocols, the inclusion of appropriate controls is paramount for data integrity.

-

Vehicle Controls: To ensure that the observed effects are due to this compound and not the solvent (e.g., DMSO).

-

Positive and Negative Controls: To validate the assay's performance. For instance, in apoptosis assays, a known apoptosis-inducing agent can serve as a positive control.[26]

-

Loading Controls: In Western blotting, housekeeping proteins (e.g., β-actin, GAPDH) are used to ensure equal protein loading across lanes.

Quantitative data, such as IC50 values from cell viability assays or the percentage of cells in different cell cycle phases, should be presented in tables for clear comparison.

| Cell Line | IC50 (µM) of this compound | Reference |

| BT-20 (Breast) | 60 | [36] |

| MCF-7 (Breast) | 55 | [36] |

| A-375 (Melanoma) | 45 | [36] |

| HT-29 (Colon) | 50 | [36] |

| HeLa (Cervical) | 40 | [13] |

Conclusion and Future Directions

This compound's anticancer activity is a result of a complex interplay of both COX-2-dependent and -independent mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, inhibit angiogenesis, and modulate key oncogenic signaling pathways makes it a compelling candidate for further investigation in oncology.[1][4] Future research should focus on elucidating the precise molecular targets of this compound's COX-2-independent effects and exploring its potential in combination therapies to enhance the efficacy of existing cancer treatments.[7][37] The continued investigation into the multifaceted mechanisms of this compound will undoubtedly pave the way for its rational application in cancer prevention and therapy.

References

- 1. This compound in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. oncologynews.com.au [oncologynews.com.au]

- 4. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Efficacy and Safety of this compound in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. oaepublish.com [oaepublish.com]

- 9. This compound induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces cell death on non-small cell lung cancer cells through endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of this compound on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-mediated G1 Arrest by this compound Differs in Low-versus High-grade Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journal.waocp.org [journal.waocp.org]

- 17. This compound decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits angiogenesis by inducing endothelial cell apoptosis in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The selective Cox-2 inhibitor this compound suppresses angiogenesis and growth of secondary bone tumors: An intravital microscopy study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. intjmorphol.com [intjmorphol.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Cyclooxygenase (COX)-2 inhibitor this compound abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. atcc.org [atcc.org]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. kumc.edu [kumc.edu]

- 31. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 32. vet.cornell.edu [vet.cornell.edu]

- 33. ucl.ac.uk [ucl.ac.uk]

- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 35. CST | Cell Signaling Technology [cellsignal.com]

- 36. aacrjournals.org [aacrjournals.org]

- 37. mdpi.com [mdpi.com]

An In-Depth Technical Guide on Celecoxib Signaling Pathways in Neuroinflammation

For: Researchers, scientists, and drug development professionals.

Abstract

Neuroinflammation is a critical underlying process in a wide spectrum of neurological disorders, from acute injuries to chronic neurodegenerative diseases. A key player in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is inducibly expressed at sites of inflammation and catalyzes the production of pro-inflammatory prostaglandins. Celecoxib, a selective COX-2 inhibitor, has been extensively investigated for its neuroprotective potential. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound in the context of neuroinflammation. We will delve into both the canonical COX-2-dependent mechanisms and the emerging COX-2-independent pathways, offering a comprehensive understanding for researchers and drug development professionals. This guide will further provide field-proven experimental protocols and data visualization tools to empower the scientific community in their investigation of this compound and other neuroinflammatory modulators.

Introduction: The Rationale for Targeting COX-2 in Neuroinflammation

Neuroinflammation is characterized by the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, in response to various stimuli such as infection, trauma, ischemia, and protein aggregates.[1][2] This activation triggers the release of a plethora of inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and prostaglandins, which can contribute to neuronal damage and disease progression.[3][4]

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostanoids.[5][6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducibly expressed during inflammation and is a key driver of the inflammatory response.[4][6][7] In the CNS, COX-2 is expressed by glutamatergic neurons and can be induced in other cell types during neuroinflammatory conditions.[4] The overproduction of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is associated with increased inflammation, pain, and neuronal excitotoxicity.[5][8][9][10][11]

This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[5][6][12] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[5] By inhibiting COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating the inflammatory cascade.[5][8][9][10][11][13] This targeted approach offers the potential for therapeutic intervention in neuroinflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6]

Core Signaling Pathways Modulated by this compound

This compound's therapeutic effects in neuroinflammation extend beyond simple COX-2 inhibition. It modulates a complex network of intracellular signaling pathways that are pivotal in the inflammatory response.

The Canonical COX-2/PGE2 Pathway

The primary and most well-understood mechanism of this compound is the direct inhibition of COX-2, which in turn blocks the synthesis of prostaglandin E2 (PGE2).[5][8][9][10][11][13]

Causality: In neuroinflammatory states, pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β, TNF-α) trigger the upregulation of COX-2 expression in microglia and astrocytes.[3][14] This leads to a surge in PGE2 production. PGE2 then acts on its G-protein coupled receptors (EP1-4) on various CNS cells, perpetuating the inflammatory cycle by promoting the release of more pro-inflammatory cytokines, increasing vascular permeability, and contributing to neuronal excitotoxicity.[8][10] this compound's direct inhibition of the COX-2 enzyme breaks this feedback loop.[8][9][10]

Experimental Validation: The inhibition of PGE2 synthesis by this compound can be readily quantified using an Enzyme Immunoassay (EIA).[13]

Diagram: this compound's Inhibition of the COX-2/PGE2 Pathway

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Commentary: Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]

- 5. news-medical.net [news-medical.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Selective COX-2 inhibitor this compound prevents experimental autoimmune encephalomyelitis through COX-2-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. heraldopenaccess.us [heraldopenaccess.us]

- 12. A Comprehensive Review of this compound Oral Solution for the Acute Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Frontiers | Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]

A Guide to the Structural Basis of Celecoxib's COX-2 Selectivity

Abstract

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, was a first-in-class agent designed to selectively target the inducible COX-2 isoform over the constitutive COX-1. This guide provides an in-depth technical examination of the structural and molecular determinants that govern this selectivity. We will dissect the critical architectural differences between the COX-1 and COX-2 active sites, analyze the pharmacophoric features of this compound that exploit these differences, and detail the experimental methodologies used to validate these structure-function relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the principles of selective COX inhibition.

The Rationale for Isoform Selectivity: A Tale of Two COX Enzymes

The enzyme cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS), is the primary target of NSAIDs.[1][2][3] It catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids that mediate physiological and pathological processes.[4][5] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory drug design.[6]

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues.[7][8][9] It is responsible for producing prostaglandins that regulate homeostatic functions, most notably the protection of the gastric mucosa and the mediation of platelet aggregation.[8][9][10] Inhibition of COX-1 is primarily responsible for the common gastrointestinal side effects of traditional NSAIDs like ibuprofen and naproxen.[2][11][12]

-

COX-2 is typically absent or expressed at very low levels in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins at sites of inflammation.[7][11][13] Therefore, the anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2.[2][12]

This dichotomy established a clear therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 would retain the anti-inflammatory benefits of traditional NSAIDs but without the associated gastric toxicity.[2][11] this compound was developed based on this principle.[14][15]

Architectural Divergence: The Structural Key to COX-2 Selectivity

While the COX-1 and COX-2 isoforms share approximately 60% amino acid sequence identity and have highly homologous three-dimensional structures, subtle but critical differences within their active sites are the foundation of selective inhibition.[7][13] The active site is a long, hydrophobic channel where the substrate, arachidonic acid, binds.

The most significant distinction lies in the amino acid composition at position 523.

-

In COX-1 , this position is occupied by a bulky Isoleucine (Ile523) residue.

-

In COX-2 , this position is occupied by a smaller Valine (Val523) residue.[8][12][16][17]

This single amino acid substitution is the primary determinant of selectivity.[18] The smaller side chain of Val523 in COX-2, along with a similar substitution at position 434 (Ile in COX-1, Val in COX-2), creates a larger, more accommodating active site.[8][19] Specifically, it opens up a spacious side pocket that is not present in the more constricted active site of COX-1.[12][16][20] This side pocket increases the total volume of the COX-2 active site by approximately 17-25%.[8][16]

DOT script for COX Isoform Active Site Comparison

References

- 1. Cyclooxygenases as the principal targets for the actions of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. ClinPGx [clinpgx.org]

- 5. med.stanford.edu [med.stanford.edu]

- 6. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of a Selective Agent: A Technical Guide to Celecoxib

Abstract

This technical guide provides a comprehensive exploration of the discovery and synthesis of celecoxib, a pioneering selective cyclooxygenase-2 (COX-2) inhibitor. It is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative from the foundational "COX-2 hypothesis" to the intricacies of its chemical synthesis and analytical validation. This document delves into the causal nexus behind experimental choices, the molecular basis of its selective action, and the practical methodologies for its evaluation, thereby serving as an in-depth resource for understanding this significant therapeutic agent.

The Dawn of Selective Inhibition: The Discovery of this compound

The development of this compound was a landmark in medicinal chemistry, born from a paradigm shift in the understanding of the inflammatory process. The journey began with the crucial discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s.[1]

The COX-2 Hypothesis: A New Therapeutic Paradigm

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) were the cornerstone of pain and inflammation management. However, their use was often limited by significant gastrointestinal side effects. The discovery that NSAIDs inhibit both COX-1 and COX-2 enzymes provided a crucial insight. COX-1 was identified as a constitutive enzyme, responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]

This led to the formulation of the "COX-2 hypothesis," which posited that selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[2] This hypothesis became a driving force in drug discovery, aiming to develop a new class of "safer" NSAIDs.

From Hypothesis to Reality: The Emergence of this compound

A dedicated team at G.D. Searle & Company, then a division of Monsanto, led by Dr. John Talley, embarked on a mission to discover a selective COX-2 inhibitor.[1][3] This research culminated in the discovery of this compound. The foundational discovery of the COX-2 enzyme by Daniel L. Simmons at Brigham Young University in 1988 was a critical precursor to this development.[4] Following a collaboration between BYU and Monsanto initiated in 1991, the path was paved for the development of drugs targeting this newly identified enzyme.[4]

After rigorous preclinical and clinical development, this compound, under the brand name Celebrex, received approval from the U.S. Food and Drug Administration (FDA) on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[1][4][5] This marked the arrival of the first selective COX-2 inhibitor to the market. Corporate mergers eventually led to Pfizer acquiring the ownership of this compound.[5]

The Chemical Architecture: Synthesis of this compound

The synthesis of this compound has been a subject of extensive research, with the primary goal of developing a cost-effective, high-yield, and scalable process. The core structure of this compound is a 1,5-diarylpyrazole. The most common and fundamental synthetic approach involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction.

The Classical Synthetic Pathway

The seminal synthesis of this compound, as described by Penning et al., laid the groundwork for subsequent process refinements. This pathway is outlined below:

Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate

The synthesis commences with a Claisen condensation between 4-methylacetophenone and an ethyl trifluoroacetate. This reaction is typically catalyzed by a strong base, such as sodium methoxide or sodium bis(trimethylsilyl)amide, to generate the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

Reactants: 4-Methylacetophenone, Ethyl trifluoroacetate

-

Base/Catalyst: Sodium methoxide (NaOMe) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Solvent: Aprotic organic solvents like toluene or methyl tert-butyl ether (MTBE)

-

Reaction: The base deprotonates the α-carbon of 4-methylacetophenone, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide group yields the 1,3-dicarbonyl adduct.

Step 2: Cyclocondensation to form the Pyrazole Ring

The second step involves the cyclocondensation of the 1,3-dicarbonyl intermediate with 4-sulfamoylphenylhydrazine hydrochloride. This reaction forms the central pyrazole ring of the this compound molecule.

-

Reactants: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride

-

Solvent: Typically ethanol or an aqueous/organic biphasic system.

-

Reaction: The hydrazine derivative reacts with the two carbonyl groups of the diketone, leading to the formation of the heterocyclic pyrazole ring through a dehydration process. A critical aspect of this step is controlling the regioselectivity to favor the formation of the desired 1,5-diarylpyrazole isomer over the 1,3-diarylpyrazole regioisomer. The use of the hydrochloride salt of the hydrazine and acidic conditions helps in achieving high regioselectivity.

Experimental Protocol: Classical Laboratory Synthesis of this compound

Part A: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

To a stirred solution of 4-methylacetophenone (1 equivalent) in anhydrous toluene, add sodium methoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux and add ethyl trifluoroacetate (1.1 equivalents) dropwise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of aqueous hydrochloric acid (10%) until the pH is acidic.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate. This intermediate can be used in the next step without further purification or can be purified by crystallization.

Part B: Synthesis of this compound

-

Dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and then with water to remove any unreacted starting materials and salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product as a white solid.

-

Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Process Optimization and Green Chemistry Approaches

The industrial synthesis of this compound has undergone significant optimization to improve efficiency, reduce waste, and enhance safety. Key areas of improvement include:

-

Solvent Selection: Shifting to more environmentally friendly solvents.

-

Catalyst Systems: Investigating more efficient and recyclable catalysts.

-

One-Pot Syntheses: Developing procedures where both reaction steps are carried out in the same reactor without isolating the intermediate, thus reducing processing time and solvent usage.

-

Continuous Flow Synthesis: Modern approaches have explored the use of continuous flow reactors. This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity in shorter reaction times. A continuous flow process for this compound has been developed, significantly reducing reaction times from hours to minutes.

Impurities and Quality Control

A critical aspect of this compound synthesis is the control of impurities. The most significant process-related impurity is the regioisomer, 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. The formation of this isomer is influenced by the reaction conditions of the cyclocondensation step. Other potential impurities can arise from the starting materials or side reactions.

Table 1: Common Process-Related Impurities in this compound Synthesis

| Impurity Name | Structure | Origin |

| This compound Regioisomer | 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Formed during the cyclocondensation step due to lack of complete regioselectivity. |

| Ortho- and Meta-Isomers | Isomers with the methyl group at the ortho or meta position of the phenyl ring. | Arise from impurities in the 4-methylacetophenone starting material. |

| Unreacted Intermediates | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine | Incomplete reaction during the cyclocondensation step. |

Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are crucial for the quality control of this compound. Stability-indicating HPLC methods have been developed to separate this compound from its impurities and degradation products, ensuring the purity and safety of the final drug product.[6][7][8]

Mechanism of Action: The Molecular Basis of Selectivity

This compound exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme.[2][9][10] This selectivity is the cornerstone of its design and is attributed to specific structural features of both the drug and the enzyme.

The COX Enzyme Active Site: A Tale of Two Pockets

The active sites of COX-1 and COX-2 are highly similar, which presented a significant challenge for the design of selective inhibitors. However, a key structural difference exists. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket that is absent in COX-1. This difference is primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2 at position 523.

How this compound Achieves Selectivity

The chemical structure of this compound is perfectly tailored to exploit this difference. The presence of a sulfonamide (-SO₂NH₂) side chain is critical for its COX-2 selectivity.[9] This polar sulfonamide group can fit into the hydrophilic side pocket of the COX-2 active site, forming a stable interaction.[4] In contrast, the bulkier isoleucine residue in the COX-1 active site creates steric hindrance, preventing the sulfonamide group of this compound from accessing a similar binding pocket. This steric clash significantly reduces the binding affinity of this compound for COX-1.

The binding of this compound to the COX-2 active site is a rapid and slowly reversible process.[11] It forms hydrogen bonds with key amino acid residues, including Arg513, His90, and Gln192, which are crucial for its inhibitory activity.[12][13] By occupying the active site, this compound prevents the substrate, arachidonic acid, from binding, thereby inhibiting the synthesis of prostaglandins that mediate pain and inflammation.[9]

Diagram 1: Simplified Representation of this compound's Selective Inhibition of COX-2

Caption: this compound's sulfonamide side chain fits into a unique side pocket in the COX-2 active site, leading to selective inhibition.

Quantifying Selectivity: IC₅₀ Values

The selectivity of an NSAID for COX-2 over COX-1 is quantified by comparing the half-maximal inhibitory concentrations (IC₅₀) for each enzyme. A higher COX-1/COX-2 IC₅₀ ratio indicates greater selectivity for COX-2.

Table 2: In Vitro Inhibitory Activity of this compound and Other NSAIDs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | 82 | 6.8 | 12[14] |

| Rofecoxib | >100 | 25 | >4.0[14] |

| Diclofenac | 0.076 | 0.026 | 2.9[14] |

| Ibuprofen | 12 | 80 | 0.15[14] |

| Indomethacin | 0.0090 | 0.31 | 0.029[14] |

Data from a study using human peripheral monocytes.

Experimental Evaluation: From the Bench to the Clinic

The evaluation of this compound's efficacy and safety has involved a combination of in vitro assays, in vivo animal models, and extensive clinical trials.

In Vitro Assays for COX Inhibition

A variety of in vitro assays are employed to determine the potency and selectivity of COX inhibitors. These assays typically use purified COX-1 and COX-2 enzymes or cell-based systems that express these enzymes.

Experimental Protocol: General In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Incubation: In a multi-well plate, incubate the enzyme with various concentrations of the test compound (e.g., this compound) for a specified period.

-

Substrate Addition: Add arachidonic acid, the natural substrate for COX enzymes.

-

Reaction: Allow the enzymatic reaction to proceed for a set time, during which arachidonic acid is converted to prostaglandin H₂ (PGH₂).

-

Quantification of Prostaglandin Production: Terminate the reaction and measure the amount of prostaglandin produced (often by converting PGH₂ to a more stable product like PGE₂). This can be done using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Plot the percentage of inhibition of prostaglandin production against the concentration of the test compound. The IC₅₀ value is then calculated from this dose-response curve.

In Vivo Animal Models

Animal models of inflammation and pain are crucial for evaluating the in vivo efficacy of anti-inflammatory drugs. These models mimic various aspects of human inflammatory diseases.

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The anti-inflammatory effect of a drug is assessed by its ability to reduce this swelling. This model is sensitive to cyclooxygenase inhibitors.

-

Adjuvant-Induced Arthritis: This model is used to study chronic inflammation and resembles rheumatoid arthritis. Injection of an adjuvant, such as Freund's complete adjuvant, induces a systemic inflammatory response, leading to joint inflammation and pain. The efficacy of a drug is evaluated by its ability to reduce joint swelling, improve mobility, and reduce inflammatory markers.

-

Models of Pain: Various models are used to assess the analgesic properties of drugs, including the hot plate test, tail-flick test, and writhing test, which measure the response to thermal or chemical noxious stimuli.

Clinical Evaluation: The PRECISION Trial and Safety Profile

The clinical development of this compound involved numerous trials to establish its efficacy and safety. A landmark study is the PRECISION (Prospective Randomized Evaluation of this compound Integrated Safety versus Ibuprofen or Naproxen) trial. This large-scale, long-term study compared the cardiovascular safety of this compound with that of two non-selective NSAIDs, ibuprofen and naproxen, in patients with osteoarthritis or rheumatoid arthritis at high risk for cardiovascular disease.

The PRECISION trial demonstrated that at moderate doses, this compound was non-inferior to ibuprofen and naproxen in terms of cardiovascular safety.[15] In terms of gastrointestinal safety, the trial showed that this compound was associated with a lower risk of clinically significant gastrointestinal events compared to both ibuprofen and naproxen, even when co-prescribed with a proton pump inhibitor.[16][17]

However, like all NSAIDs, this compound carries a boxed warning regarding the increased risk of serious cardiovascular and gastrointestinal events. The risk of cardiovascular events, such as heart attack and stroke, may be higher with longer use and in patients with pre-existing cardiovascular disease or risk factors.[3][4] The gastrointestinal risks include bleeding, ulceration, and perforation of the stomach or intestines.[3]

Pharmacokinetics and Metabolism

This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[1][5] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites.[1][5] Less than 3% of the drug is excreted unchanged.[5] Genetic variations in the CYP2C9 gene can affect the metabolism of this compound, with individuals who are poor metabolizers having increased exposure to the drug.[1][5]

Conclusion

The discovery and development of this compound represent a triumph of rational drug design, guided by a deep understanding of the underlying biology of inflammation. By selectively targeting the COX-2 enzyme, this compound offered a significant therapeutic advance, providing effective anti-inflammatory and analgesic relief with an improved gastrointestinal safety profile compared to traditional NSAIDs. The journey of this compound, from the formulation of the COX-2 hypothesis to its intricate synthesis and extensive clinical evaluation, serves as a compelling case study in modern drug development. This technical guide has aimed to provide a comprehensive overview of this journey, equipping researchers and drug development professionals with a thorough understanding of this important therapeutic agent.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. clinician.nejm.org [clinician.nejm.org]

- 5. This compound pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A stability-indicating HPLC method to determine this compound in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. metfop.edu.in [metfop.edu.in]

- 9. news-medical.net [news-medical.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Characterization of this compound and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FDA Advisory Panel Says this compound Is as Safe for Heart as Ibuprofen and Naproxen | tctmd.com [tctmd.com]

- 16. Randomised clinical trial: gastrointestinal events in arthritis patients treated with this compound, ibuprofen or naproxen in the PRECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Safer Than Other NSAIDs for GI Effects [gastroendonews.com]

Whitepaper: A Technical Guide to the Development of Celecoxib Derivatives with Enhanced Anti-Cancer Activity

Abstract

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant potential in oncology beyond its anti-inflammatory applications.[1] Its anticancer effects, however, are not solely dependent on COX-2 inhibition, and the dose required for notable efficacy often raises concerns about cardiovascular side effects.[2] This has catalyzed the development of a new generation of this compound derivatives, structurally optimized to enhance anti-cancer activity while potentially mitigating mechanism-based toxicities. This technical guide provides an in-depth exploration of the rationale, design strategies, key mechanisms of action, and preclinical evaluation workflows for these novel compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor for researchers, scientists, and drug development professionals in the field.

The Evolving Paradigm: Beyond COX-2 Inhibition

While this compound was initially developed as a selective COX-2 inhibitor for treating inflammatory diseases, its anti-tumor properties have been observed in numerous in vitro and in vivo models.[1] The mechanisms underlying this anti-cancer activity are multifactorial and have been described as both dependent on and independent of its primary COX-2 target.[1][2] The discovery that many potent anti-cancer effects persist even in derivatives lacking COX-2 inhibitory activity has been a pivotal moment in this field.[3][4] This suggests that the this compound scaffold acts as a privileged structure, engaging with multiple cellular targets crucial for cancer cell survival and proliferation.

This shift in understanding is critical for drug development. By designing derivatives that operate through COX-2 independent pathways, we can uncouple the desired anti-cancer effects from the mechanism-based cardiovascular risks associated with long-term COX-2 inhibition.[5] These COX-2 independent mechanisms often converge on the core machinery of programmed cell death (apoptosis) and cell cycle regulation.[5][6]

Design and Synthesis Strategies: A Modular Approach

The chemical architecture of this compound—a 1,5-diarylpyrazole core—offers a versatile platform for structural modification. The goal is to enhance potency against cancer-relevant targets and improve drug-like properties. Modifications generally target three key regions of the molecule.

-

Terminal Phenyl Ring: Introducing apolar substituents, such as chlorine or bromine, on the p-tolyl ring has been shown to greatly enhance apoptotic activity.[3][4][7]

-

Sulfonamide Moiety: The benzenesulfonamide group is a critical pharmacophore. Its modification, for instance, by creating sulfonylthiourea derivatives, can lead to compounds with distinct biological profiles, including potent analgesic and anti-cancer activities.[8]

-

Trifluoromethyl Group: Replacing the CF3 group on the pyrazole ring with other moieties, such as an arylidene hydrazine-1-carbonyl group, can significantly alter the electronic and lipophilic environment, leading to enhanced anti-proliferative effects against cancer cell lines like MCF-7.[9]

The synthesis of these derivatives often begins with this compound as the starting material or involves the construction of the central pyrazole ring from appropriate precursors.[10]

General Synthesis and Evaluation Workflow

The development pipeline for a novel this compound derivative follows a logical progression from chemical synthesis to biological validation. This iterative process allows for the refinement of structures based on performance in a hierarchical series of assays.

Caption: General workflow for the design, synthesis, and evaluation of this compound derivatives.

Key Mechanistic Pathways of Action

The enhanced anti-cancer activity of this compound derivatives is predominantly driven by their ability to induce apoptosis and cause cell cycle arrest through pathways distinct from COX-2 inhibition.

Induction of Intrinsic Apoptosis

A significant body of evidence points to the induction of apoptosis via the mitochondrial pathway as a primary mechanism for these compounds.[3][9] This pathway is initiated by intracellular stress signals that converge on the mitochondria.

-

Mitochondrial Membrane Disruption: Second-generation this compound derivatives have been shown to disrupt the mitochondrial membrane potential.[3][4] This is a critical initiating event, leading to the release of pro-apoptotic factors into the cytoplasm.

-

Modulation of Bcl-2 Family Proteins: The commitment to apoptosis is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Certain this compound derivatives can increase the expression of the tumor suppressor p53, which in turn elevates the Bax/Bcl-2 ratio, favoring apoptosis.[2][9]

-

Caspase Cascade Activation: The disruption of the mitochondrial membrane leads to the activation of initiator caspase-9, which then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[3][9] These executioner caspases are responsible for the systematic dismantling of the cell. Interestingly, some studies show that caspase-3 can create a feedback loop that activates caspase-8, amplifying the apoptotic signal.[4]

Caption: Intrinsic apoptosis pathway activated by this compound derivatives.

Cell Cycle Arrest

In addition to inducing cell death, many this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[11] This effect is often observed at the G2/M or G0/G1 phase checkpoints.[3][5] This arrest prevents the cells from dividing and can be a prelude to apoptosis. The mechanism often involves the upregulation of cell cycle inhibitory proteins like p21 and p27 and the downregulation of cyclins.[5] For example, this compound itself can induce G2/M arrest in HeLa cells through the induction of p53 expression.[11]

Preclinical Evaluation Workflow: A Methodological Guide

A robust and systematic evaluation is essential to identify promising lead candidates. The following protocols represent a standard, self-validating workflow for characterizing the anti-cancer activity of novel this compound derivatives.

Experimental Workflow Overview

Caption: Step-by-step workflow for preclinical evaluation of derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to quantify the cytotoxic or anti-proliferative effect of a compound. It measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. A decrease in formazan production is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but short enough to prevent control cells from becoming over-confluent.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, only viable cells will produce formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis (Annexin V/PI Staining by Flow Cytometry)

Causality: This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes. The dark condition is essential to prevent photobleaching of the fluorophores.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer.

-

Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Structure-Activity Relationship (SAR) and Performance Data

Systematic modification of the this compound scaffold has yielded derivatives with significantly improved potency. The data below summarizes the activity of representative compounds from the literature.

| Compound ID | Key Structural Modification | Target Cell Line | IC50 (µM) | Fold-Improvement vs. This compound | Reference |

| This compound | - (Parent Compound) | MCF-7 | ~50-100 | 1x | [9],[12] |

| Compound 4f | Replacement of CF3 with substituted arylidene hydrazine-1-carbonyl | MCF-7 | ~25 | ~2x | [9] |

| Compound 2c | N,N-dimethylaminophenyl at pyrazoline C3 | 60-cell line panel | 3.63 (mean) | Varies | [13] |

| Compound 1a | Sulfonamide modified to N-ethylcarbamothioyl | 60-cell line panel | Active | N/A | [10],[8] |

| "Apolar Substituted" | Apolar groups on terminal phenyl ring | Oral Cancer Cells | Enhanced Apoptosis | Potency Varies | [3],[4] |

Conclusion and Future Directions

The development of this compound derivatives represents a highly successful strategy for generating novel anti-cancer agents. By focusing on COX-2 independent mechanisms, particularly the induction of apoptosis and cell cycle arrest, researchers have created compounds with enhanced potency that may circumvent the cardiovascular liabilities of the parent drug. The modular nature of the this compound scaffold provides fertile ground for further optimization.

Future efforts should focus on:

-

Target Deconvolution: Identifying the direct molecular targets responsible for the COX-2 independent effects.

-

Improving Pharmacokinetics: Optimizing derivatives for better bioavailability and metabolic stability to ensure effective in vivo concentrations.

-

Combination Therapies: Exploring the synergistic potential of these derivatives with existing chemotherapeutics and targeted agents to overcome drug resistance.

The continued exploration of this chemical space holds significant promise for the future of oncology drug discovery.

References

- 1. Recent advances in the development of this compound analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The molecular mechanisms of this compound in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Novel this compound Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of this compound Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal.waocp.org [journal.waocp.org]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

Reprogramming the Fortress: The Role of Celecoxib in Modulating the Tumor Microenvironment

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. Chronic inflammation, a key hallmark of cancer, is often orchestrated by the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) signaling axis. Celecoxib, a selective COX-2 inhibitor, has emerged as a multifaceted therapeutic agent that extends far beyond its anti-inflammatory origins.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the TME. We will explore its canonical inhibition of the COX-2/PGE2 pathway, its profound impact on both innate and adaptive immune cells, and its influence on stromal components such as cancer-associated fibroblasts and the vasculature. Furthermore, this guide will delve into COX-2-independent mechanisms of action and the synergistic potential of this compound in combination with immunotherapy, chemotherapy, and radiotherapy.[2][3] Detailed experimental protocols and data-driven insights are provided to equip researchers and drug development professionals with the knowledge to effectively investigate and leverage this compound's TME-reprogramming capabilities.

Introduction: The Tumor Microenvironment and the COX-2 Inflammatory Axis